methyl N-[4-({[4-(furan-3-yl)phenyl]methyl}sulfamoyl)phenyl]carbamate
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Overview
Description
Methyl N-[4-({[4-(furan-3-yl)phenyl]methyl}sulfamoyl)phenyl]carbamate is a complex organic compound that features a furan ring, a phenyl group, and a sulfamoyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[4-({[4-(furan-3-yl)phenyl]methyl}sulfamoyl)phenyl]carbamate typically involves multiple steps:
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Formation of the Furan-3-yl Phenyl Intermediate: : The initial step involves the synthesis of the furan-3-yl phenyl intermediate. This can be achieved through a Suzuki coupling reaction between a furan-3-yl boronic acid and a halogenated phenyl compound under palladium catalysis.
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Introduction of the Sulfamoyl Group: : The next step is the introduction of the sulfamoyl group. This is typically done by reacting the furan-3-yl phenyl intermediate with a sulfamoyl chloride in the presence of a base such as triethylamine.
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Carbamate Formation: : The final step involves the formation of the carbamate group. This can be achieved by reacting the sulfamoyl intermediate with methyl isocyanate under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, would be essential to maximize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The furan ring in methyl N-[4-({[4-(furan-3-yl)phenyl]methyl}sulfamoyl)phenyl]carbamate can undergo oxidation reactions, leading to the formation of furan-2,3-dione derivatives.
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Reduction: : The compound can be reduced at the sulfamoyl group to form corresponding amines.
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Substitution: : Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In organic synthesis, methyl N-[4-({[4-(furan-3-yl)phenyl]methyl}sulfamoyl)phenyl]carbamate can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. Its structure suggests it could interact with various biological targets, potentially leading to the development of new therapeutic agents.
Medicine
In medicinal chemistry, this compound could be explored for its potential as an anti-inflammatory, antimicrobial, or anticancer agent. Its unique structure allows for the possibility of selective binding to specific biological targets.
Industry
In the materials science industry, this compound could be used in the development of new polymers or as a precursor for advanced materials with specific properties.
Mechanism of Action
The mechanism by which methyl N-[4-({[4-(furan-3-yl)phenyl]methyl}sulfamoyl)phenyl]carbamate exerts its effects would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The furan ring and sulfamoyl group could play crucial roles in binding to the active sites of enzymes or receptors, influencing their function.
Comparison with Similar Compounds
Similar Compounds
Methyl N-[4-(phenylsulfamoyl)phenyl]carbamate: Similar structure but lacks the furan ring.
Methyl N-[4-({[4-(thiophen-3-yl)phenyl]methyl}sulfamoyl)phenyl]carbamate: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
Methyl N-[4-({[4-(furan-3-yl)phenyl]methyl}sulfamoyl)phenyl]carbamate is unique due to the presence of the furan ring, which can impart different electronic and steric properties compared to similar compounds
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Biological Activity
Methyl N-[4-({[4-(furan-3-yl)phenyl]methyl}sulfamoyl)phenyl]carbamate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article will explore its biological activity, including anticancer properties, enzyme inhibition, and other relevant pharmacological effects.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C16H18N2O4S
- Molecular Weight : 342.39 g/mol
Structural Features
- The compound contains a furan ring, which is known for its biological activity.
- It has a sulfamoyl group that may contribute to its interaction with biological targets.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of para-aminobenzoic acid (PABA), which share structural similarities, showed promising results against various cancer cell lines.
- Inhibition of Cell Proliferation :
Compound | Cell Line | IC50 (µM) |
---|---|---|
PABA Derivative 1 | MCF-7 | 3.0 |
PABA Derivative 2 | A549 | 5.85 |
Methyl Carbamate Analog | HCT116 | <10 |
Enzyme Inhibition
The compound also has potential as an inhibitor of various enzymes, particularly those involved in cancer metabolism and progression.
- Cholinesterase Inhibition :
Compound | Target Enzyme | IC50 (µM) |
---|---|---|
Sulfonamide A | BChE | 4.33 |
Sulfonamide B | BChE | 6.57 |
Methyl Carbamate Analog | BChE | TBD |
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Apoptosis Induction : Similar compounds have been shown to increase caspase levels and induce apoptosis in cancer cells.
- Enzyme Interaction : The sulfamoyl and carbamate groups may facilitate binding to active sites on target enzymes, inhibiting their function.
Case Study 1: Anticancer Efficacy
A study evaluating a series of carbamate derivatives demonstrated that modifications to the furan moiety significantly impacted anticancer activity. The most effective compounds were those that maintained structural integrity while enhancing solubility and bioavailability .
Case Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibition profile of sulfonamide derivatives found that specific substitutions on the phenyl ring enhanced BChE inhibition compared to traditional inhibitors. This suggests a pathway for optimizing this compound for therapeutic applications .
Properties
IUPAC Name |
methyl N-[4-[[4-(furan-3-yl)phenyl]methylsulfamoyl]phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S/c1-25-19(22)21-17-6-8-18(9-7-17)27(23,24)20-12-14-2-4-15(5-3-14)16-10-11-26-13-16/h2-11,13,20H,12H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSIJIFCEFUBOQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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